Ethyl 5-bromo-2,6-dimethylnicotinate

Description

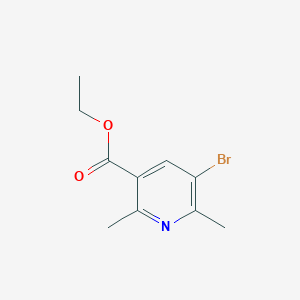

Ethyl 5-bromo-2,6-dimethylnicotinate (CAS 698356-46-6) is a substituted nicotinic acid ester with the molecular formula C₁₀H₁₂BrNO₂ and a molar mass of 258.11 g/mol. It features a pyridine ring substituted with bromine at position 5 and methyl groups at positions 2 and 6, with an ethyl ester at position 3. Key physicochemical properties include a density of 1.389 g/cm³, melting point of 32.1–32.2°C, boiling point of 275.1±35.0°C, and a pKa of 2.38, indicating moderate acidity . This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic derivatives due to its reactive bromine and ester functionalities.

Properties

IUPAC Name |

ethyl 5-bromo-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-4-14-10(13)8-5-9(11)7(3)12-6(8)2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWNMDYFLCCFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylnicotinic acid, followed by esterification with ethanol. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The esterification step is usually carried out under acidic conditions using sulfuric acid or hydrochloric acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,6-dimethylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Substitution: Formation of 5-amino-2,6-dimethylnicotinate or 5-thio-2,6-dimethylnicotinate.

Reduction: Formation of 5-bromo-2,6-dimethylnicotinol.

Oxidation: Formation of 5-bromo-2,6-dimethylnicotinic acid.

Scientific Research Applications

Ethyl 5-bromo-2,6-dimethylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,6-dimethylnicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester functionality can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations (Position and Functional Groups)

Ethyl 5-bromo-2,6-dimethylnicotinate is structurally distinct from analogs through its methyl substituents at positions 2 and 6. Key comparisons include:

- Methyl 5-bromo-2-ethoxynicotinate (CAS 1031927-15-7): Replaces the 2-methyl group with ethoxy, increasing polarity and altering steric effects .

- Ethyl 5-bromo-4,6-dichloronicotinate (CAS 1192263-86-7): Substitutes methyl groups at positions 4 and 6 with chlorine atoms , enhancing electron-withdrawing effects and lipophilicity (XLogP3: 3.4) .

- Ethyl 5-bromo-6-chloronicotinate (CAS 952063-30-8): Replaces the 6-methyl with chlorine, reducing steric bulk but increasing electrophilicity .

- Methyl 5-bromo-2,6-dimethoxynicotinate (CAS 1202163-46-9): Methoxy groups at positions 2 and 6 increase hydrogen-bond acceptor capacity (TPSA: 39.2) compared to methyl substituents .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | XLogP3 | Melting Point (°C) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|

| This compound (698356-46-6) | C₁₀H₁₂BrNO₂ | 258.11 | N/A | 32.1–32.2 | 275.1±35.0 | 2.38 |

| Ethyl 5-bromo-4,6-dichloronicotinate (1192263-86-7) | C₈H₆BrCl₂NO₂ | 298.95 | 3.4 | N/A | N/A | N/A |

| Methyl 5-bromo-2-ethoxynicotinate (1031927-15-7) | C₉H₁₀BrNO₃ | 260.09 | N/A | N/A | N/A | N/A |

| Ethyl 5-bromo-6-chloronicotinate (952063-30-8) | C₈H₇BrClNO₂ | 264.51 | N/A | N/A | N/A | N/A |

- Lipophilicity : Ethyl 5-bromo-4,6-dichloronicotinate (XLogP3: 3.4) is more lipophilic than the methyl-substituted parent compound, favoring membrane permeability in drug design .

- Acidity: The pKa of 2.38 for this compound suggests higher acidity compared to non-electron-withdrawing analogs, influencing its reactivity in deprotonation reactions .

Biological Activity

Ethyl 5-bromo-2,6-dimethylnicotinate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀BrNO₂. It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and two methyl groups at the 2 and 6 positions of the pyridine ring. These modifications may influence its reactivity and biological properties compared to other nicotinic derivatives.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various nicotinic acid derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on viral enzymes, particularly those involved in the replication of viruses such as SARS-CoV-2. The mechanism often involves binding to key viral proteases, thereby inhibiting their activity.

For instance, a study on related compounds demonstrated that certain brominated derivatives showed promising IC50 values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range against viral proteases . This suggests that this compound may also possess similar inhibitory effects.

Interaction with Cytochrome P450 Enzymes

The metabolism of this compound may involve cytochrome P450 enzymes, which are crucial for drug metabolism. Preliminary studies indicate that pyridine derivatives can act as selective inhibitors of specific cytochrome P450 isoforms . Understanding these interactions is vital for assessing the compound's pharmacokinetics and potential drug-drug interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving bromination and esterification reactions. A typical synthetic route includes:

- Bromination : The introduction of bromine at the 5-position of the pyridine ring can be accomplished using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

- Esterification : The reaction of nicotinic acid derivatives with ethanol in the presence of acid catalysts leads to the formation of the ethyl ester.

Case Studies

- Inhibitory Activity Against Viral Proteases : A series of studies evaluated the inhibitory effects of various nicotinic derivatives on viral proteases. This compound showed potential as an inhibitor based on its structural similarity to known active compounds .

- Selectivity for Cytochrome P450 Isoforms : Research indicated that certain derivatives selectively inhibited cytochrome P450 enzymes involved in drug metabolism. This selectivity could enhance the therapeutic profile of this compound while minimizing adverse effects associated with non-selective inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl nicotinate | Ethyl ester of nicotinic acid | Lacks bromine and additional methyl groups |

| Methyl 5-bromo-4-methylnicotinate | Methyl ester with a bromine at the 5-position | Contains a single methyl group at position 4 |

| Nicotinic acid | Parent compound without esterification or halogen substitution | No substituents on the pyridine ring |

| Ethyl 5-bromo-4,6-dimethylnicotinate | Similar bromo-substituted derivative | Bromine at position 5 but different methyl group arrangement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.